molecular formula C47H80O18 B1221470 ginsenoside R1 CAS No. 80418-24-2

ginsenoside R1

Cat. No. B1221470
CAS RN: 80418-24-2
M. Wt: 933.1 g/mol
InChI Key: LLPWNQMSUYAGQI-UHFFFAOYSA-N
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Description

Notoginsenoside R1 is a saponin compound isolated from the root of Panax notoginseng, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects . It has garnered significant attention in recent years due to its potential therapeutic applications in various diseases.

Safety and Hazards

Notoginsenoside R1 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Notoginsenoside R1 has been shown to ameliorate myocardial fibrosis in septic mice . It has also been found to have potential in the treatment of Alzheimer’s disease (AD), learning and memory abilities were greatly improved after NGR1 intervention . Therefore, it provides a new idea for sepsis drug development .

Biochemical Analysis

Biochemical Properties

Notoginsenoside R1 plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Notothis compound has been shown to inhibit the activation of the TAK1-JNK/p38 signaling pathway, thereby reducing apoptosis in myocardial cells . Additionally, it interacts with the MAPK signaling pathway, inhibiting hepatic stellate cell activation and liver fibrosis . These interactions highlight the compound’s potential in modulating key biochemical pathways involved in inflammation and cell survival.

Cellular Effects

Notothis compound exerts significant effects on various cell types and cellular processes. It promotes angiogenesis and wound healing by inactivating the Notch signaling pathway in human microvascular endothelial cells . In intestinal epithelial cells, Notothis compound enhances epithelial repair and reduces cell apoptosis by activating the Wnt/β-Catenin signaling pathway . Furthermore, it has been shown to stimulate neurogenesis and oligodendrogenesis in neuronal cells, contributing to long-term functional recovery after ischemic stroke . These cellular effects underscore the compound’s potential in promoting tissue repair and regeneration.

Molecular Mechanism

The molecular mechanism of Notothis compound involves several key interactions at the molecular level. It binds to and inhibits the activity of TAK1, subsequently suppressing the JNK/p38 signaling pathway and reducing cardiomyocyte apoptosis . In the context of sepsis-induced cardiomyopathy, Notothis compound regulates the expression of tumor necrosis factor-alpha (TNF-α), thereby mitigating inflammation and cardiac dysfunction . Additionally, it modulates the NLRP3 inflammasome pathway, reducing foam cell formation and atherosclerotic lesion development . These molecular interactions highlight the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Notothis compound have been observed to change over time. For instance, in a study on colitis mice, Notothis compound administration over ten days resulted in dose-dependent amelioration of mucosal inflammation and enhanced epithelial repair . The compound’s stability and long-term effects on cellular function have also been demonstrated in various in vitro and in vivo studies, indicating its potential for sustained therapeutic benefits .

Dosage Effects in Animal Models

The effects of Notothis compound vary with different dosages in animal models. In myocardial ischemia/reperfusion injury models, a dosage of 25 mg/kg administered every 2 hours significantly decreased myocardial infarction area and improved cardiac function . In sepsis-induced cardiomyopathy models, Notothis compound intervention increased the survival rate of septic mice and reduced cardiac fibrosis . High doses may lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

Notothis compound is involved in several metabolic pathways, including lipid metabolism and energy supply processes. It regulates the PI3K/AKT pathway, enhancing the activity of estrogen receptor α-dependent phosphoinositide 3-kinase and nuclear factor erythroid-2-related factor 2 pathways . Additionally, it modulates the nuclear factor-κB and mitogen-activated protein kinase pathways, contributing to its anti-inflammatory and antioxidant effects . These metabolic interactions highlight the compound’s role in maintaining cellular homeostasis and metabolic balance.

Transport and Distribution

The transport and distribution of Notothis compound within cells and tissues involve various transporters and binding proteins. The compound exhibits high permeability and bioavailability, which are enhanced by its metabolites produced through deglycosylation . In studies on intestinal permeability, Notothis compound was shown to be effectively transported across Caco-2 cells . These findings suggest that the compound can be efficiently distributed within the body, reaching target tissues and exerting its therapeutic effects.

Subcellular Localization

Notothis compound’s subcellular localization plays a critical role in its activity and function. In intestinal epithelial cells, the compound promotes the proliferation and differentiation of intestinal stem cells through the activation of the Wnt signaling pathway . Additionally, in human skin fibroblasts and microvascular endothelial cells, Notothis compound facilitates angiogenesis and wound repair by inhibiting Notch signaling . These subcellular interactions underscore the compound’s ability to target specific cellular compartments and modulate key biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of notoginsenoside R1 involves several steps, including extraction, purification, and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. Purification is achieved through techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods: In industrial settings, notothis compound can be produced using biotechnological methods, such as fermentation and enzymatic biotransformation. These methods offer higher yields and purity compared to traditional extraction techniques .

Chemical Reactions Analysis

Types of Reactions: Notoginsenoside R1 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Hydrolysis: Acidic or basic conditions can induce hydrolysis, leading to the breakdown of the glycosidic bonds in the compound.

Major Products Formed: The major products formed from these reactions include various derivatives of notothis compound, which may exhibit different pharmacological activities .

Comparison with Similar Compounds

Notoginsenoside R1 is often compared with other saponins isolated from Panax notoginseng, such as ginsenoside Rb1, ginsenoside Rg1, and ginsenoside Rd. While these compounds share similar structures and pharmacological activities, notothis compound is unique due to its specific glycosidic linkage and distinct biological effects .

Similar Compounds:

  • Ginsenoside Rb1
  • Ginsenoside Rg1
  • Ginsenoside Rd

Notothis compound stands out for its potent anti-inflammatory and cardioprotective properties, making it a promising candidate for further research and therapeutic development.

properties

IUPAC Name

2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O18/c1-21(2)10-9-13-47(8,65-41-37(59)34(56)32(54)26(18-48)62-41)22-11-15-45(6)30(22)23(50)16-28-44(5)14-12-29(52)43(3,4)39(44)25(17-46(28,45)7)61-42-38(35(57)33(55)27(19-49)63-42)64-40-36(58)31(53)24(51)20-60-40/h10,22-42,48-59H,9,11-20H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPWNQMSUYAGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H80O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

933.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Notoginsenoside R1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035363
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

80418-24-2
Record name Notoginsenoside R1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035363
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

215 - 217 °C
Record name Notoginsenoside R1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035363
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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